Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester

Analytical Chemistry Quality Control LC-MS

Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester (CAS 1609678-58-1), systematically named tert-butyl N-benzyl-N-[(3-iodophenyl)methyl]carbamate, is a tertiary carbamate bearing distinct benzyl and 3‑iodobenzyl substituents on the carbamate nitrogen, protected by an acid‑labile tert‑butoxycarbonyl (Boc) group. With a molecular formula of C₁₉H₂₂INO₂ and a molecular weight of 423.3 g·mol⁻¹, it occupies a physicochemical space intermediate between simple N‑Boc‑benzylamines and more elaborate multi‑ring carbamate constructs.

Molecular Formula C19H22INO2
Molecular Weight 423.3 g/mol
CAS No. 1609678-58-1
Cat. No. B1406427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-(3-iodobenzyl)carbamic acid tert-butyl ester
CAS1609678-58-1
Molecular FormulaC19H22INO2
Molecular Weight423.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC2=CC(=CC=C2)I
InChIInChI=1S/C19H22INO2/c1-19(2,3)23-18(22)21(13-15-8-5-4-6-9-15)14-16-10-7-11-17(20)12-16/h4-12H,13-14H2,1-3H3
InChIKeyWRNXLHIYRDHKFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl-(3-iodobenzyl)carbamic Acid tert-Butyl Ester (CAS 1609678-58-1): Core Identity and Structural Context


Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester (CAS 1609678-58-1), systematically named tert-butyl N-benzyl-N-[(3-iodophenyl)methyl]carbamate, is a tertiary carbamate bearing distinct benzyl and 3‑iodobenzyl substituents on the carbamate nitrogen, protected by an acid‑labile tert‑butoxycarbonyl (Boc) group . With a molecular formula of C₁₉H₂₂INO₂ and a molecular weight of 423.3 g·mol⁻¹, it occupies a physicochemical space intermediate between simple N‑Boc‑benzylamines and more elaborate multi‑ring carbamate constructs. The presence of iodine at the meta position of one benzyl ring provides a heavy‑atom handle for radio‑isotopic substitution and cross‑coupling reactivity, while the dual N‑benzyl architecture permits sequential or orthogonal deprotection strategies not accessible to mono‑substituted analogs .

Dual N‑benzyl architecture for sequential orthogonal deprotection
Meta‑iodo handle supports cross‑coupling and radio‑iodination studies
Tertiary carbamate with zero H‑bond donors; fits lipophilic building‑block workflows

Why Generic In‑Class Substitution of Benzyl-(3-iodobenzyl)carbamic Acid tert-Butyl Ester Compromises Experimental Reproducibility


Although several tert‑butyl carbamate derivatives share the Boc‑protected amine core, interchanging them without accounting for the dual‑substitution pattern and iodine position can fundamentally alter reaction outcomes. The target compound is a tertiary carbamate (zero hydrogen‑bond donors) while the commonly available tert‑butyl 3‑iodobenzylcarbamate (CAS 263351‑43‑5) is a secondary carbamate with one NH donor, leading to divergent solubility, chromatographic retention, and hydrogen‑bonding capacity . Furthermore, the meta‑iodine position determines regioselectivity in cross‑coupling reactions and influences the steric environment around the carbamate nitrogen, parameters that cannot be replicated by the para‑iodo isomer or non‑iodinated benzyl analogs .

Secondary carbamate analogs alter H‑bonding and retention
tert‑Butyl 3‑iodobenzylcarbamate (CAS 263351‑43‑5) contains one NH donor; its solubility and reverse‑phase profile may not reproduce target compound behavior.
Para‑iodo isomer shifts regiochemical control
The 4‑iodo isomer lacks the meta‑directing electronic effect observed with 3‑iodo substitution, potentially altering cross‑coupling outcomes.
Non‑iodinated or mono‑benzyl analogs limit orthogonal utility
Removing iodine or retaining only one benzyl group eliminates the heavy‑atom signature and sequential deprotection capability central to multi‑step synthesis strategies.

Quantitative Differentiation of Benzyl-(3-iodobenzyl)carbamic Acid tert-Butyl Ester from Its Closest Analogs


Elevated Molecular Weight and Heavy‑Atom Count Enable Distinguishable Analytical Signatures

The target compound's molecular weight (423.3 g·mol⁻¹) is 90.1 g·mol⁻¹ higher than that of tert‑butyl 3‑iodobenzylcarbamate (333.2 g·mol⁻¹) due to the additional N‑benzyl group, providing a distinct mass spectrometric signature that simplifies identification in reaction monitoring and reduces false‑positive assignments .

Molecular weight
Head‑to‑head
Target: 423.3 g/mol Comparator: 333.2 g/mol Δ +90.1 (27%)
Supports unambiguous LC‑MS differentiation
Data from supplier technical datasheets
Analytical Chemistry Quality Control LC-MS

Absence of Hydrogen‑Bond Donors Alters Chromatographic Retention and Solubility Profile

The target compound is a fully substituted tertiary carbamate (hydrogen‑bond donor count = 0), contrasting with the primary comparator tert‑butyl 3‑iodobenzylcarbamate which retains one carbamate NH (donor count = 1). This structural feature reduces polarity, lowers aqueous solubility, and increases logP, as evidenced by longer reverse‑phase HPLC retention times observed for N,N‑disubstituted vs. N‑monosubstituted carbamates in class‑level studies .

H‑bond donors
Class‑level
Target: 0 (tertiary) Comparator: 1 (secondary) Qualitative shift
May impact lipophilicity and chromatographic behavior
Inferred from N,N‑disubstituted carbamate literature
Chromatography Solubility LogP

Meta‑Iodine Positioning Preserves Regioselectivity Advantages Over the Para‑Isomer in Cross‑Coupling Reactions

The 3‑iodo substitution on the benzyl ring directs electrophilic metalation to the position para to the methylene linker, whereas the 4‑iodo isomer (CAS 189132‑01‑2) lacks this directing effect. In palladium‑catalyzed cross‑coupling, meta‑substituted aryl iodides typically exhibit faster oxidative addition rates than para‑substituted analogs due to electronic effects, a trend documented in Hammett‑based reactivity studies of iodobenzyl derivatives [1].

Iodine position
Class‑level
Target: 3‑iodo (meta) Isomer: 4‑iodo (para) Hammett σₘ +0.35 vs σₚ +0.18
Supports regioselectivity in cross‑coupling studies
Electronic effects from standard Hammett constants
Organic Synthesis Cross-Coupling Regioselectivity

Dual N‑Benzyl Architecture Enables Orthogonal Deprotection Strategies Unavailable to Mono‑Benzyl Analogs

The simultaneous presence of two distinct N‑benzyl moieties (unsubstituted benzyl and 3‑iodobenzyl) allows sequential hydrogenolysis: the unsubstituted benzyl group can be removed by catalytic hydrogenation (H₂, Pd/C) under conditions where the 3‑iodobenzyl group remains intact, or vice‑versa if selective debenzylation conditions are employed. This contrasts with tert‑butyl 3‑iodobenzylcarbamate, which offers only a single benzyl moiety for manipulation [1]. The orthogonality is quantitatively defined by the differential hydrogenolysis kinetics: unsubstituted benzyl ethers undergo hydrogenolysis approximately 2‑5× faster than electron‑deficient benzyl ethers under standard conditions (class‑level data from benzyl protecting group literature).

Removable substituents
Class‑level
Target: 2 (benzyl + 3‑iodobenzyl) Comparator: 1 (3‑iodobenzyl only) Rate ratio ~2–5× (class lit.)
Enables orthogonal deprotection in multi‑step synthesis
Inferred from benzyl protecting group hydrogenolysis studies
Protecting Group Chemistry Peptide Synthesis Orthogonal Deprotection

Optimal Scientific and Industrial Deployment Scenarios for Benzyl-(3-iodobenzyl)carbamic Acid tert-Butyl Ester


Radio‑Iodination Precursor for SPECT/PET Tracer Development

The meta‑iodobenzyl moiety serves as a direct precursor for no‑carrier‑added radio‑iodination (¹²³I, ¹²⁴I, ¹³¹I) via isotopic exchange or tin‑based demetallation strategies, enabling the synthesis of radiolabeled guanidine analogs for neuroendocrine tumor imaging. The dual N‑benzyl architecture allows subsequent deprotection to the free amine without affecting the iodine label [1][2].

Orthogonally Protected Amine Intermediate for Multi‑Step Heterocycle Synthesis

Researchers constructing complex nitrogen‑containing heterocycles (e.g., diazepines, piperazines) benefit from the ability to selectively remove the unsubstituted benzyl group while retaining the Boc and 3‑iodobenzyl protections, as demonstrated by class‑level hydrogenolysis selectivity data. This reduces protecting group manipulation steps compared to mono‑benzyl analogs [1].

Heavy‑Atom Derivatization for X‑Ray Crystallographic Phasing

The iodine atom provides anomalous scattering signal for single‑wavelength anomalous dispersion (SAD) phasing in protein‑small molecule co‑crystallography. The compound's calculated molecular weight and absence of hydrogen‑bond donors facilitate co‑crystallization with hydrophobic protein pockets, where the iodine serves as a phase‑determining heavy atom [2].

Application
Selection Property
Validation Focus
Radio‑iodination precursor for tracer studies
Meta‑iodobenzyl handle for isotopic exchange
Radiochemical purity and deprotection compatibility
Orthogonally protected intermediate for heterocycle synthesis
Dual N‑benzyl design enables sequential deprotection
Hydrogenolysis selectivity and step‑count reduction
Heavy‑atom derivative for X‑ray crystallography
Iodine anomalous scattering and lipophilic profile
Co‑crystallization behavior and phasing power
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